

# In-Depth Technical Guide: Physicochemical Properties of the Ertapenem(1-) Anion

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## Compound of Interest

Compound Name: Ertapenem(1-)

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This technical guide provides a detailed overview of the molecular formula and weight of the **Ertapenem(1-)** anion. It includes a summary of its key quantitative properties, a description of the experimental methodologies used for its characterization, and a visualization of its formation from the parent molecule.

## Introduction to Ertapenem and its Anionic Form

Ertapenem is a broad-spectrum, parenteral antibiotic belonging to the carbapenem class of beta-lactam antibiotics.[1][2][3] It is structurally characterized by a 1-β methyl group, which confers stability against hydrolysis by renal dehydropeptidase-I.[2] Ertapenem is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] In physiological environments, the carboxylic acid functional groups of the Ertapenem molecule can deprotonate, resulting in the formation of the **Ertapenem(1-)** anion, which is the biologically active form of the drug. Understanding the precise molecular formula and weight of this anion is critical for pharmacokinetic and pharmacodynamic studies, as well as for the development of analytical methods for its quantification in biological matrices.

## Quantitative Data Summary

The key physicochemical properties of the **Ertapenem(1-)** anion are summarized in the table below. This data is essential for accurate preparation of standards, interpretation of analytical results, and computational modeling.

Property	Value	Source
Molecular Formula	$C_{22}H_{24}N_3O_7S^-$	PubChem[4]
Average Molecular Weight	474.5 g/mol	PubChem[4]
Exact Mass	474.13349629 Da	PubChem[4]
Parent Compound	Ertapenem (CID: 150610)	PubChem[4]

## Formation of the Ertapenem(1-) Anion

Ertapenem possesses two carboxylic acid functional groups, which are acidic and can lose a proton ( $H^+$ ) to form a carboxylate anion.[2][5] The formation of the **Ertapenem(1-)** anion is the result of the deprotonation of one of these carboxylic acid groups. The specific group that deprotonates first will depend on the respective pKa values of the two acidic protons. This ionization is a fundamental aspect of its solubility and interaction with biological targets. The parent compound, Ertapenem, is the conjugate acid of the **Ertapenem(1-)** anion.[5]

## Experimental Protocols for Characterization

The determination of the molecular formula and weight of a pharmaceutical compound like the **Ertapenem(1-)** anion involves a combination of high-resolution analytical techniques.

### Mass Spectrometry (MS)

Mass spectrometry is the primary technique for the direct determination of the molecular weight of a compound.

- **High-Resolution Mass Spectrometry (HRMS):** Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry provide highly accurate mass measurements, which can be used to deduce the elemental composition and thus the molecular formula. For the **Ertapenem(1-)** anion, HRMS would yield a mass-to-charge ratio ( $m/z$ ) corresponding to its exact mass.
- **Tandem Mass Spectrometry (MS/MS):** In this technique, the precursor ion (the **Ertapenem(1-)** anion) is isolated and fragmented. The resulting fragmentation pattern provides structural information that can confirm the identity of the molecule.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry.

[6]

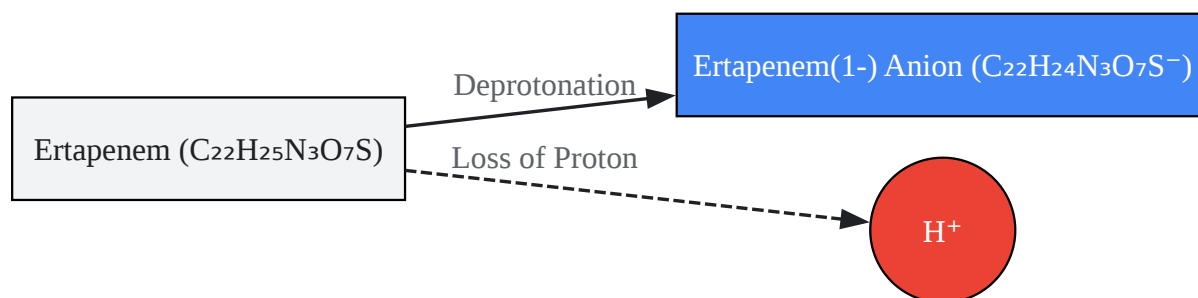
- **Methodology:** A solution containing Ertapenem is injected into an HPLC system. The HPLC column separates Ertapenem from other components in the sample. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer is typically operated in negative ion mode to detect the deprotonated **Ertapenem(1-)** anion.
- **Applications:** This method is widely used for the quantification of Ertapenem in biological fluids such as plasma and is essential for pharmacokinetic studies.[6][7]

## Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data can be used to confirm the molecular formula derived from mass spectrometry.

## Visualization of the Deprotonation Process

The following diagram illustrates the logical relationship between the parent Ertapenem molecule and the formation of the **Ertapenem(1-)** anion through the loss of a proton.



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Caption: Deprotonation of Ertapenem to form the **Ertapenem(1-)** anion.

## Conclusion

The **Ertapenem(1-)** anion, with a molecular formula of  $C_{22}H_{24}N_3O_7S^-$  and a corresponding average molecular weight of 474.5 g/mol, is the biologically relevant form of the antibiotic Ertapenem.[4] Its accurate characterization through advanced analytical techniques such as high-resolution mass spectrometry and liquid chromatography-mass spectrometry is fundamental to pharmaceutical research and development, ensuring the quality, safety, and efficacy of this important therapeutic agent.

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